(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a phenyl group, a trifluoromethyl-substituted piperidine ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethylating agents.
Coupling with Phenyl Group: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Propenone Moiety: The final step involves the formation of the propenone moiety through an aldol condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, substituted phenyl compounds.
Scientific Research Applications
(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The phenyl group and propenone moiety contribute to binding affinity and specificity towards target proteins, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-phenyl-1-(2-methylpiperidin-1-yl)prop-2-en-1-one: Similar structure but with a methyl group instead of trifluoromethyl.
(E)-3-phenyl-1-(2-chloropiperidin-1-yl)prop-2-en-1-one: Contains a chlorine atom instead of trifluoromethyl.
(E)-3-phenyl-1-(2-fluoropiperidin-1-yl)prop-2-en-1-one: Features a fluorine atom in place of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in (E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets compared to its analogs with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(E)-3-phenyl-1-(2-(trifluoromethyl)piperidin-1-yl)prop-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
The molecular formula of this compound is C17H18F3N, with a molecular weight of approximately 305.33 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C17H18F3N |
Molecular Weight | 305.33 g/mol |
IUPAC Name | This compound |
CAS Registry Number | 27845-72-3 |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate piperidine derivatives with phenylacrolein derivatives. The trifluoromethyl group can be introduced through various fluorination methods, which enhance the compound's lipophilicity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown effective inhibition of microtubule assembly and induction of apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase activity significantly at higher concentrations .
The following table summarizes the anticancer effects observed in related studies:
Compound | Cell Line | Concentration (μM) | Effect |
---|---|---|---|
Compound 7d | MDA-MB-231 | 1.0 | Induced morphological changes |
Compound 7h | MDA-MB-231 | 10.0 | Enhanced caspase activity (1.33–1.57 times) |
Compound 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |
Neuroprotective Effects
The incorporation of a trifluoromethyl group has been linked to enhanced neuroprotective properties in several compounds. Studies indicate that such modifications can improve the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in neurodegenerative diseases like Parkinson's disease. For example, compounds with similar structures exhibited IC50 values ranging from 21 nM to 46 nM against MAO-B, suggesting potential for neuroprotective applications .
The mechanisms through which this compound exerts its biological effects include:
Microtubule Destabilization:
Compounds in this class have been shown to disrupt microtubule dynamics, which is crucial for cancer cell proliferation and survival.
Apoptosis Induction:
The ability to induce apoptosis via caspase activation is a significant mechanism for anticancer activity.
MAO-B Inhibition:
Inhibition of MAO-B contributes to neuroprotective effects by preventing the breakdown of neuroprotective neurotransmitters.
Case Studies
Several case studies illustrate the efficacy of related compounds:
- Breast Cancer Study: A study involving structurally related compounds demonstrated significant apoptosis induction in breast cancer cells, highlighting their potential as therapeutic agents .
- Neuroprotection Research: Research on similar trifluoromethylated piperidine derivatives showed promising results in models of neurodegeneration, indicating reduced neuronal cell death and improved behavioral outcomes in animal models .
Properties
IUPAC Name |
(E)-3-phenyl-1-[2-(trifluoromethyl)piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO/c16-15(17,18)13-8-4-5-11-19(13)14(20)10-9-12-6-2-1-3-7-12/h1-3,6-7,9-10,13H,4-5,8,11H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJVTDYVDIWJLZ-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C(C1)C(F)(F)F)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.